5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide
Description
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is a brominated 1,3,4-thiadiazole derivative characterized by a 2-amino group at position 2 and a 2-bromoethyl substituent at position 5 of the thiadiazole ring. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound’s reactivity is influenced by the bromoethyl group, which can participate in nucleophilic substitutions or elimination reactions, enabling its use as an intermediate in synthesizing more complex heterocycles or bioactive molecules .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S.BrH/c5-2-1-3-7-8-4(6)9-3;/h1-2H2,(H2,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKFBELSPFKVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1=NN=C(S1)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with thiourea. The reaction conditions often include the use of hydrobromic acid as a brominating agent and a suitable solvent such as acetonitrile or water. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Acetonitrile, water, dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Substituted Thiadiazoles: Formed by nucleophilic substitution.
Cyclized Derivatives: Formed by intramolecular cyclization reactions.
Scientific Research Applications
Pharmaceutical Applications
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide has been investigated for its potential as a bioactive molecule . Key areas include:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger .
- Anticancer Properties : The compound is being explored for its cytostatic effects. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development .
- Drug Development : Its unique structure allows it to serve as a precursor for synthesizing more complex pharmacologically active compounds. The bromoethyl group may facilitate covalent bonding with biological targets, enhancing the efficacy of drug formulations .
Agrochemical Applications
The compound's chemical properties make it suitable for developing agrochemicals . It can act as an intermediate in synthesizing pesticides or herbicides due to its ability to interact with biological systems at the molecular level.
Material Science
In material science, this compound is utilized for creating novel materials with specific properties. Its reactivity allows it to be incorporated into polymers or coatings that require enhanced durability or bioactivity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives showed that those containing the bromoethyl substituent had improved antibacterial activity against Staphylococcus aureus compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for the bromoethyl variants .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines at concentrations lower than those required for other known anticancer agents. This suggests a potential role in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property is particularly useful in medicinal chemistry, where the compound can modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 1,3,4-thiadiazole core is common in bioactive molecules, with substituents dictating pharmacological and physicochemical properties. Below is a comparison with key analogs:
Key Observations :
- Hydrobromide salts enhance aqueous solubility compared to free bases .
- Bulky aromatic groups (e.g., chlorophenoxyphenyl) correlate with improved CNS activity .
Yield Comparison :
- Bromoethyl derivatives (e.g., 2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene) achieve yields >85% , suggesting efficient bromoalkylation.
Physicochemical Properties
- Solubility : The hydrobromide salt form increases water solubility compared to neutral analogs like 5-bromo-1,3,4-thiadiazol-2-amine .
- Stability : Bromoethyl groups may confer higher reactivity (e.g., susceptibility to hydrolysis) compared to halogenated aromatic derivatives .
- Molecular Weight : The bromoethyl group adds ~123 g/mol to the base thiadiazole structure, increasing steric bulk compared to smaller substituents (e.g., methyl or chlorine) .
Inference for Target Compound :
Biological Activity
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. The compound contains a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.99 g/mol. The presence of the bromoethyl substituent enhances its reactivity and biological interactions compared to other thiadiazole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 31.25 μg/mL | 16-18 |
| Escherichia coli | 62.5 μg/mL | 15-17 |
| Candida albicans | 125 μg/mL | 14 |
The compound's activity against Staphylococcus aureus was notably higher than that of standard antibiotics such as ofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- HeLa cells showed a significant reduction in viability at concentrations above 50 μM.
- MCF-7 cells exhibited similar trends with an IC50 value calculated at approximately 45 μM.
These findings indicate its potential as a candidate for further development in cancer therapeutics .
The biological activity of thiadiazole derivatives is largely attributed to their ability to interact with specific biological targets. For instance, studies have shown that compounds containing the thiadiazole moiety can act as inhibitors for various enzymes and receptors involved in disease processes.
Interaction Studies
Preliminary docking studies suggest that this compound may bind effectively to protein targets associated with cell signaling pathways involved in cancer progression. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy in drug formulations .
Comparative Analysis with Similar Compounds
To contextualize the effectiveness of this compound within its class, a comparison with structurally similar compounds is essential.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Bromo-1,3,4-thiadiazol-2-amine | Contains bromine and thiadiazole ring | Antimicrobial and anticancer |
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure | Antimicrobial |
| 5-(Bromomethyl)-1,3,4-thiadiazole | Methyl group instead of ethyl | Insecticidal properties |
This comparison highlights the unique substitution pattern of this compound that enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids, followed by bromoalkylation. For example, condensation of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine with aromatic aldehydes and subsequent cycloaddition with chloroacetyl chloride yields structurally similar thiadiazole derivatives . Optimizing reaction time (e.g., 3 hours at 90°C under reflux) and stoichiometric ratios (e.g., 1:3 molar ratio of reactants to POCl₃) improves yield . Post-synthesis purification via pH adjustment (pH 8–9) and recrystallization in DMSO/water mixtures is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the bromoethyl group (δ ~3.8 ppm for CH₂Br) and thiadiazole ring protons (δ ~8.0–9.0 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar thiadiazole ring and Br···N non-covalent interactions, critical for understanding packing efficiency .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at 307.96 g/mol for analogous brominated thiadiazoles) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, away from heat sources and ignition triggers (e.g., sparks) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Emergency Response : In case of inhalation, move to fresh air and administer oxygen. For skin contact, wash immediately with soap and water .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by identifying optimal conditions (e.g., solvent polarity, catalyst loading) for bromoethylation . Pairing computational data with high-throughput experimentation validates theoretical predictions, accelerating derivative synthesis .
Q. What structural modifications enhance the biological activity of brominated thiadiazoles, and how do these correlate with target selectivity?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) at the phenyl ring increases enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
- Bioisosteric Replacements : Replacing the bromoethyl group with chloroethyl or fluorinated analogs alters binding affinity to receptors like BLT2 or hMGL .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 5-bromo vs. 5-chloro derivatives) in enzyme assays to map pharmacophoric regions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazoles?
- Methodological Answer :
- Assay Standardization : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature). For example, α1-adrenergic receptor agonism in SDZ NVI-085 is pH-sensitive .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., hNAAA vs. FAAH in lipid signaling pathways) .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem AID 504327) to identify outliers and validate hit compounds .
Methodological Tables
Table 1 : Key Synthetic Parameters for Brominated Thiadiazoles
Table 2 : Comparative Bioactivity of Thiadiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| 5-Bromoethyl derivative | hMGL | 0.45 | 12x over FAAH | |
| 5-Chlorophenyl derivative | Kinase X | 1.2 | 3x over Kinase Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
